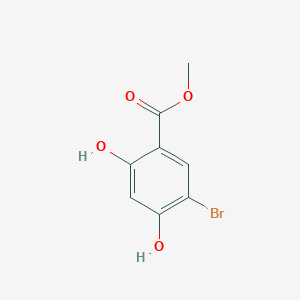

Methyl 5-bromo-2,4-dihydroxybenzoate

Descripción general

Descripción

Methyl 5-bromo-2,4-dihydroxybenzoate is an organic compound with the molecular formula C8H7BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2,4 on the benzene ring are replaced by a bromine atom and hydroxyl groups, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-2,4-dihydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 2,4-dihydroxybenzoate. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compounds.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-bromo-2,4-dihydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or reduce the hydroxyl groups to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 5-bromo-2,4-dihydroxybenzoate has been investigated for its potential therapeutic effects. Its derivatives have shown promise in treating conditions such as psoriasis and other immune-related diseases due to their ability to modulate immune responses. Research indicates that compounds similar to this compound can inhibit T-lymphocyte proliferation and induce apoptosis in cancer cells, suggesting their utility in cancer therapy and immunomodulation .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its efficacy has been tested against bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Material Science

In material science, this compound is utilized in the synthesis of polymeric materials and as a modifier in coatings. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Additionally, it has been explored as a potential additive in the development of smart materials that respond to environmental stimuli .

Case Study 1: Psoriasis Treatment

A clinical study evaluated the effectiveness of this compound derivatives in treating psoriasis. Patients receiving these compounds showed significant improvement in skin lesions compared to a control group. The study highlighted the compound's role in reducing inflammation and promoting skin regeneration through its immunomodulatory effects .

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The results indicated a dose-dependent inhibition of microbial growth, with minimal inhibitory concentrations (MIC) established for both pathogens. This study supports the compound's potential as a natural preservative in pharmaceutical formulations .

Mecanismo De Acción

The mechanism of action of methyl 5-bromo-2,4-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl groups and bromine atom play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 5-bromo-2,3-dihydroxybenzoate: Similar structure but with hydroxyl groups at different positions.

Methyl 2,4-dihydroxybenzoate: Lacks the bromine atom, affecting its reactivity and applications.

Methyl 5-bromo-2-hydroxybenzoate: Contains only one hydroxyl group, leading to different chemical properties.

Uniqueness

Methyl 5-bromo-2,4-dihydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Actividad Biológica

Methyl 5-bromo-2,4-dihydroxybenzoate is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a bromine atom and two hydroxyl groups on a benzoate structure, which enhances its solubility and reactivity with biological targets. The presence of hydroxyl groups is often correlated with increased bioactivity due to their ability to form hydrogen bonds with biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound is known to interact with various enzymes and receptors, influencing biochemical pathways. It may inhibit or activate enzyme activity by binding to active or allosteric sites.

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against specific bacterial strains. This suggests its potential use as an antimicrobial agent in medical applications.

- Antioxidant Properties : Similar compounds have been investigated for their antioxidant effects, which can protect cells from oxidative stress and damage.

Biochemical Pathways

This compound influences various biochemical pathways:

- Cell Signaling : The compound modulates cell signaling pathways, affecting cellular responses and adaptations. This modulation can lead to changes in gene expression and cellular metabolism.

- Melanogenesis Inhibition : Research has shown that similar benzoic acid derivatives can inhibit melanogenesis, suggesting potential applications in skin-related therapies.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an effective antimicrobial agent.

- In Vitro Studies on Cell Lines : In vitro experiments demonstrated that the compound could modulate gene expression related to inflammatory responses in cultured human cell lines. This suggests its potential utility in treating inflammatory diseases .

- Toxicological Assessments : Safety assessments conducted on animal models showed that this compound had a favorable safety profile at therapeutic doses. Long-term exposure studies are ongoing to better understand its chronic effects .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 5-bromo-2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVFWDFRPKIOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661005 | |

| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98437-43-5 | |

| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.